molecular formula C31H32N6O2 B2577798 8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 714253-37-9

8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2577798
CAS RN: 714253-37-9
M. Wt: 520.637
InChI Key: DVKXTOUVCLSORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C31H32N6O2 and its molecular weight is 520.637. The purity is usually 95%.
BenchChem offers high-quality 8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Anticancer Applications

Research has shown that certain diketopiperazine derivatives exhibit modest antiviral activity against the influenza A (H1N1) virus, suggesting potential for the development of new antiviral agents. Compounds isolated from marine-derived actinomycete Streptomyces sp. have demonstrated this antiviral capacity, highlighting the significance of natural products in the discovery of novel therapeutic agents (Pei-Pei Wang et al., 2013).

Neuroprotective Properties

A study on benzyl-substituted tetrahydropyrazino[2,1-f]purinediones revealed compounds that act as dual-target-directed A1/A2A adenosine receptor antagonists, with several demonstrating triple-target inhibition including monoamine oxidase (MAO) inhibition. This suggests potential applications in treating neurodegenerative diseases by targeting multiple pathways relevant to symptomatic and disease-modifying treatments (A. Brunschweiger et al., 2014).

Antiproliferative Effects

Piperazine and triphenyl derivatives have been tested against K-562 human chronic myelogenous leukemia cell lines, with certain compounds showing significant inhibition of cell proliferation and inducing erythroid differentiation. This research indicates the potential for these compounds in cancer therapy, especially for hematological malignancies (Antoine M. Saab et al., 2013).

Synthetic Methodologies and Chemical Modifications

The development of novel synthetic methodologies for creating derivatives of purine-2,6-dione has been a focus of research, enabling the exploration of new potential therapeutic agents. For example, the use of thietanyl protecting groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones represents a novel approach to overcome challenges in the synthesis of purine derivatives (F. Khaliullin & Y. Shabalina, 2020).

properties

IUPAC Name

8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O2/c1-22-10-9-11-23(20-22)21-37-27-28(34(2)31(39)33-29(27)38)32-30(37)36-18-16-35(17-19-36)26(24-12-5-3-6-13-24)25-14-7-4-8-15-25/h3-15,20,26H,16-19,21H2,1-2H3,(H,33,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKXTOUVCLSORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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